molecular formula C7H6BrClO2S B1272354 (2-bromophenyl)methanesulfonyl Chloride CAS No. 24974-74-1

(2-bromophenyl)methanesulfonyl Chloride

Cat. No. B1272354
CAS RN: 24974-74-1
M. Wt: 269.54 g/mol
InChI Key: RDRCWHIGMBAULL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (2-bromophenyl)methanesulfonyl chloride can be achieved through methods such as Friedel–Crafts-type alkylation. For instance, bromodifluoro(phenylsulfanyl)methane undergoes Friedel–Crafts-type alkylation with activated aromatic compounds to yield products like thioesters and benzophenones, and this methodology has been applied to synthesize xanthone derivatives . Although the exact synthesis of (2-bromophenyl)methanesulfonyl chloride is not detailed, similar strategies could potentially be adapted for its synthesis.

Molecular Structure Analysis

While the molecular structure of (2-bromophenyl)methanesulfonyl chloride is not directly analyzed in the provided papers, related compounds have been studied. For example, the crystal structure of a complex involving 4-nitrophenyl[bis(ethylsulfonyl)]methane has been examined, revealing details about the hydrogen bonding interactions and the lengths of these bonds . These findings can provide insights into the potential molecular interactions and structure of (2-bromophenyl)methanesulfonyl chloride, considering the similarities in the sulfonyl functional groups.

Chemical Reactions Analysis

The chemical reactivity of (2-bromophenyl)methanesulfonyl chloride can be inferred from related compounds. Methanesulfonic acid, a related sulfonyl-containing compound, has been used as a catalyst in the synthesis of 2-substituted benzoxazoles from carboxylic acids . The presence of the sulfonyl group and the halogen in (2-bromophenyl)methanesulfonyl chloride suggests that it could participate in similar reactions, acting as an electrophile in various organic transformations.

Physical and Chemical Properties Analysis

Scientific Research Applications

Mild Pd-Catalyzed N-Arylation of Methanesulfonamide

  • This study presents a method for the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, offering a safer alternative to potentially genotoxic reagents and byproducts (Rosen et al., 2011).

Sodium Insertion into Vanadium Pentoxide

  • Methanesulfonyl chloride forms an ionic liquid with AlCl3, useful for studying the electrochemical properties of vanadium pentoxide films in this electrolyte, indicating potential in battery technology (Su et al., 2001).

Hydrolysis and Nucleophilic Displacement Reactions

  • Research on methanesulfonyl chloride's hydrolysis reveals overlapping mechanisms involving direct nucleophilic attack on the sulfonyl chloride, especially under varying pH conditions (King et al., 1992).

Reaction Rate of Methanesulfonyl Fluoride and Acetylcholinesterase

  • This study examines the reaction between methanesulfonyl fluoride and acetylcholinesterase, highlighting the chemical's potential as a biochemical tool (Kitz & Wilson, 1963).

Synthesis of 2-Substituted Benzoxazoles

  • Methanesulfonic acid facilitates the synthesis of 2-substituted benzoxazoles, showing its importance in pharmaceutical and organic chemistry (Kumar et al., 2008).

Synthesis of Sulfonyl Chlorides

  • This paper describes a method to synthesize several benzenesulfonyl and arylmethanesulfonyl chlorides, demonstrating the compound's role in creating functional chemical groups (Kim et al., 1992).

One-electron Reduction of Methanesulfonyl Chloride

  • The study of methanesulfonyl chloride's one-electron reduction reveals insights into its role in oxygenated solutions and potential applications in chemistry and biochemistry (Tamba et al., 2007).

Safety And Hazards

This compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2-bromophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRCWHIGMBAULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375778
Record name (2-bromophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-bromophenyl)methanesulfonyl Chloride

CAS RN

24974-74-1
Record name 2-Bromobenzenemethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24974-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-bromophenyl)methanesulfonyl Chloride
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URL https://comptox.epa.gov/dashboard/DTXSID30375778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Bromophenyl)methanesulfonyl chloride
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Synthesis routes and methods

Procedure details

To a suspension of crude sodium (2-bromophenyl)methanesulfonate (34 g) in toluene (500 mL) was added PCl5 (34 g, 0.16 mol). The resulting mixture was stirred at 100° Celsius for 4 hours before concentrating to dryness and pouring the residue onto crushed ice (150 g), stirring for 5 min, and extracting with DCM (3×50 mL). The combined organic extracts were dried over MgSO4, filtered and concentrated to dryness to give (2-bromophenyl)methanesulfonyl chloride (16.8 g, 77%). 1H NMR (300 MHz, DMSO-d6) δ 7.62-7.45 (m, 2H), 7.29 (m, 1H), 7.18-7.01 (m, 1H), 3.97 (s, 2H).
Name
sodium (2-bromophenyl)methanesulfonate
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
34 g
Type
reactant
Reaction Step Two

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